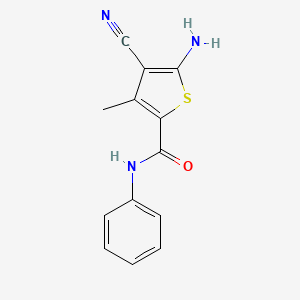

5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-8-10(7-14)12(15)18-11(8)13(17)16-9-5-3-2-4-6-9/h2-6H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCMLVIJRXMKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)N)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide, often involves condensation reactions. Some common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Formation of Aryl Hydrazone Derivatives

5-Amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide reacts with aryldiazonium chlorides (e.g., 4-methylbenzenediazonium chloride) under alkaline conditions to form aryl hydrazones. This coupling occurs at the active methyl group adjacent to the cyano substituent.

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Aryldiazonium chloride (4a–d) | Ethanol, NaOH, 0–5°C, 2–4 hrs | 5a–d (aryl hydrazones) | 70–85% |

Key Findings

-

The reaction proceeds via electrophilic attack on the methyl group, facilitated by the electron-withdrawing cyano group .

-

Products exhibit a singlet at δ 2.5–2.6 ppm (CH₃) and multiplets at δ 7.0–7.7 ppm (aromatic protons) in ¹H NMR .

Formation of N-Acetyl Derivatives

Treatment with acetic anhydride in acetic acid selectively acetylates the amino group.

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Acetic acid, 100°C, 1 hr | N-Acetyl derivative (8) | 90% |

Mechanistic Insight

-

The reaction proceeds via nucleophilic attack of the amino group on the acetylating agent, forming a stable acetamide .

Formation of Thieno[c]thiophene Derivatives

Heating with sulfur in the presence of triethylamine induces cyclization to produce a thieno[c]thiophene system.

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Elemental sulfur | DMF, triethylamine, 120°C | Thieno[c]thiophene (14) | 60% |

Mechanism

-

Sulfur reacts with the methyl group to form a thiol intermediate, which undergoes intramolecular cyclization with the cyano group .

Reaction with Malononitrile

Scientific Research Applications

Antiviral Activity

Recent studies have shown that 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide exhibits promising antiviral properties, particularly against the Hepatitis B virus (HBV). It demonstrates strong binding affinity to HBV core proteins, which are critical for viral replication. The structure-activity relationship (SAR) indicates that modifications to the thiophene ring can enhance antiviral potency.

Table 1: Antiviral Potency of Analogues

| Compound | EC50 (μM) | Binding Affinity |

|---|---|---|

| Lead Compound | 3.4 | Strong |

| 5-Amino-4-cyano-3-methyl-N-(4-fluoro-3-methylphenyl)-2-carboxamide | 1.4 | Moderate |

| 5-Amino-4-cyano-3-methyl-N-(phenyl)-2-carboxamide | 0.68 | High |

The analogues of this compound have shown varying degrees of antiviral activity, with some achieving EC50 values in the nanomolar range, indicating potent inhibition of HBV replication without significant cytotoxicity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of thiophene-based compounds can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamide | HeLa | 12.5 |

| Another Thiophene Derivative | L363 | 8.0 |

These findings indicate that the compound's mechanism may involve disruption of cellular processes critical for cancer cell survival .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to both the phenyl ring and functional groups significantly influence biological activity. Key findings include:

- Substituent Effects : Aromatic substitutions at specific positions enhance antiviral potency.

- Functional Group Variations : Replacing the carboxamide group with bioisosteres often results in a loss of activity.

- Chain Length Influence : Introducing a methylene spacer between the phenyl group and the amide can alter both binding affinity and cytotoxicity.

Case Study 1: Antiviral Efficacy Against HBV

A study evaluated various thiophene derivatives against HBV, where 5-amino-4-cyano-N-(4-fluoro-3-methylphenyl)-2-carboxamide exhibited an EC50 value of 1.4 μM, indicating strong antiviral activity with minimal cytotoxic effects in vitro.

Case Study 2: Anticancer Activity in HeLa Cells

In another investigation, derivatives were tested for their ability to inhibit proliferation in HeLa cells. The most potent derivative showed an IC50 value of 12.5 μM, suggesting substantial potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Aminothiophene Derivatives

Example: 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (Compound 3, )

- Key Differences: Substituents: Replaces the 3-methyl and 5-amino groups with a 5-acetyl and 2-phenylamino moiety. Bioactivity: Not explicitly reported, but acetyl groups may influence metabolic stability compared to cyano/methyl groups .

Dihydrothiophene Carboxamides

Example: 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide ()

- Substituents: A 3-phenyl group and p-tolylcarbamoyl instead of N-phenyl. Implications: Reduced planarity may affect binding to flat biological targets (e.g., enzyme active sites) .

Nitrothiophene Carboxamides

Examples :

- Compound 13 : N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂

- Key Differences: Functional Groups: Nitro (electron-withdrawing) at the 5-position vs. amino (electron-donating) in the target compound. Bioactivity: Demonstrated narrow-spectrum antibacterial activity, suggesting nitro groups may enhance antimicrobial potency but reduce selectivity .

Substituted Thiophene-3-carboxamides

Examples from :

- Compound 11: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide Substituents: Additional acetamido and chlorophenyl groups increase molecular weight (MW: ~500 g/mol) and steric bulk. Synthesis: Microwave-assisted reactions improve yield (66%) compared to traditional methods .

Dihydropyridine Derivatives

Example: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ()

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Bulky substituents (e.g., acetamido, thiazolyl) reduce solubility but improve target specificity .

- Synthetic Methods : Microwave-assisted reactions () and HATU-mediated couplings () offer efficiency advantages over traditional cyclization methods .

Biological Activity

5-Amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antiviral and anticancer applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a thiophene ring, an amino group, and a cyano group that contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against Hepatitis B virus (HBV). It has been shown to exhibit strong binding affinity to the HBV core protein, which is crucial for viral replication. The structure-activity relationship studies indicate that modifications at specific positions on the thiophene ring can enhance antiviral potency.

Table 1: Antiviral Potency of Analogues

| Compound | EC50 (μM) | Binding Affinity |

|---|---|---|

| Lead Compound | 3.4 | Strong |

| 5-Amino-4-cyano-3-methyl-N-(4-fluoro-3-methylphenyl)-2-carboxamide | 1.4 | Moderate |

| 5-Amino-4-cyano-3-methyl-N-(phenyl)-2-carboxamide | 0.68 | High |

The compound's analogues have demonstrated varying degrees of antiviral activity, with some achieving EC50 values in the nanomolar range, indicating potent inhibition of HBV replication without significant cytotoxicity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of thiophene-based compounds can induce apoptosis in cancer cells. For example, compounds derived from this compound have been tested against various cancer cell lines, exhibiting significant cytotoxic effects.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamide | HeLa | 12.5 |

| Another Thiophene Derivative | L363 | 8.0 |

These findings suggest that the compound's mechanism may involve disruption of cellular processes critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications to the phenyl ring and the introduction of various functional groups significantly influence biological activity. The presence of electron-withdrawing groups enhances binding affinity and potency against viral targets.

Key Findings from SAR Studies:

- Substituent Effects : Aromatic substitutions at the para position of the phenyl ring improve antiviral potency.

- Functional Group Variations : Replacing the carboxamide group with bioisosteres like thiocarboxamide or cyano groups often results in a loss of activity.

- Chain Length Influence : Introducing a methylene spacer between the phenyl group and the amide can alter both binding affinity and cytotoxicity .

Case Study 1: Antiviral Efficacy Against HBV

A study evaluated the efficacy of various thiophene derivatives against HBV. Among these, 5-amino-4-cyano-N-(4-fluoro-3-methylphenyl)-2-carboxamide showed an EC50 value of 1.4 μM, indicating strong antiviral activity and minimal cytotoxic effects in vitro.

Case Study 2: Anticancer Activity in HeLa Cells

In another investigation, derivatives were tested for their ability to inhibit proliferation in HeLa cells. The most potent derivative exhibited an IC50 value of 12.5 μM, suggesting substantial potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via solvent-free methods (neat conditions or fusion) or microwave-assisted reactions. For example, microwave irradiation using cyclohexanone and aluminum oxide as a catalyst can enhance reaction efficiency. Optimization involves adjusting temperature, catalyst loading, and solvent polarity. Solvent-free methods reduce purification complexity but may require higher temperatures for cyclization .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield optimization may require iterative adjustments of molar ratios (e.g., aryl amines to cyanoacetates).

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Comprehensive characterization includes:

- NMR Spectroscopy : and NMR to confirm substituent positions and aromaticity of the thiophene ring.

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for exact mass determination).

- Melting Point Analysis : Compare with literature values for purity assessment .

Q. What are the solubility properties and recommended storage conditions for this compound?

- Methodology : Test solubility in polar (DMSO, DMF) and non-polar solvents (chloroform, ethyl acetate) to identify suitable media for reactions. Storage under inert atmosphere (N) at 2–8°C in amber vials prevents degradation of light-sensitive functional groups (e.g., cyano and amino groups) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodology : Use complementary techniques:

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between thiophene and phenyl rings) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectral regions.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to validate structural hypotheses .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups (e.g., cyano or amino)?

- Methodology :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for amino groups during harsh reaction steps (e.g., oxidation with KMnO).

- Low-Temperature Reactions : Conduct nitration or halogenation at 0–5°C to minimize side reactions.

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodology : Analyze single-crystal X-ray diffraction data to identify non-covalent interactions (e.g., C–H···O, C–H···S) that stabilize the lattice. These interactions affect solubility and melting behavior. For example, weak hydrogen bonds parallel to the (010) plane may correlate with anisotropic thermal expansion .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural similarities to bioactive thiophene derivatives?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.

- Molecular Docking : Predict binding affinity to target proteins (e.g., EGFR) using AutoDock Vina, guided by the compound’s electron-withdrawing groups (cyano, carbonyl) .

Data Contradiction and Optimization

Q. How can discrepancies in reported reaction yields be addressed?

- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use design of experiments (DoE) to identify critical variables (e.g., solvent purity, catalyst age). Cross-validate results with independent characterization (e.g., microanalysis for C, H, N content) .

Q. What computational tools aid in predicting reaction pathways for derivatization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.